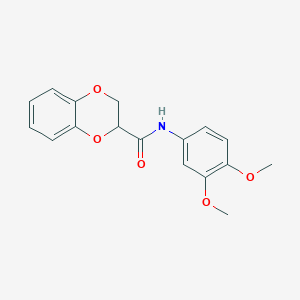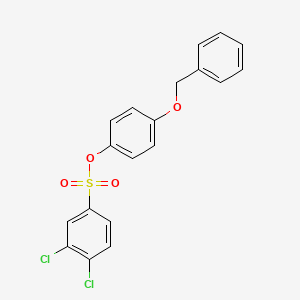
N-(2,6-dimethylquinolin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylquinolin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a quinoline ring substituted with two methyl groups at positions 2 and 6, and a benzamide moiety attached at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylquinolin-4-yl)benzamide typically involves the condensation of 2,6-dimethylquinoline-4-carboxylic acid with aniline derivatives. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through high-temperature reactions involving carboxylic acids and amines. The use of catalysts such as Lewis acids (e.g., ZrCl4) and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dimethylquinolin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of quinoline derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
N-(2,6-dimethylquinolin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylquinolin-4-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the quinoline and benzamide moieties .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-dimethylquinolin-4-yl)-3-methoxybenzamide
- N-(2,6-dimethylquinolin-4-yl)-4-chlorobenzamide
- N-(2,6-dimethylquinolin-4-yl)-4-nitrobenzamide
Uniqueness
N-(2,6-dimethylquinolin-4-yl)benzamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of specialized materials and therapeutic agents .
Propiedades
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-12-8-9-16-15(10-12)17(11-13(2)19-16)20-18(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQDOFDDXBNNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5019878.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5019880.png)
![N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B5019881.png)
![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5019886.png)
![methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B5019890.png)
![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5019897.png)

![4-[2,3-Dihydro-1,4-benzodioxin-3-ylmethyl(3-oxobutyl)amino]butan-2-one;hydrochloride](/img/structure/B5019921.png)

![6-allyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5019935.png)

![1-(2-methoxybenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5019957.png)
![2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-furamide](/img/structure/B5019959.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5019967.png)
